An In-depth Technical Guide to Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate
An In-depth Technical Guide to Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is a chiral building block of significant interest in contemporary drug discovery. Its structure combines two key motifs highly valued in medicinal chemistry: the piperazine ring and a trifluoromethyl group. The piperazine scaffold is a "privileged structure," appearing in a multitude of FDA-approved drugs across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. Its prevalence is due to its unique physicochemical properties, such as its basicity which can be modulated to improve solubility and pharmacokinetic profiles, and its ability to serve as a versatile linker for pharmacophoric groups.
The introduction of a trifluoromethyl (CF3) group at the chiral center of the piperazine ring further enhances the potential of this scaffold. The CF3 group is a bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can increase metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The stereochemistry at the 3-position is crucial, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the (S)-enantiomer of Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate.
Compound Identification and Physicochemical Properties
The unique identification of a chemical entity is paramount for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the following numbers to Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate and its stereoisomers:
| Compound Name | CAS Number |
| Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate | 2387560-26-9 [1] |
| Benzyl 3-(trifluoromethyl)piperazine-1-carboxylate (Racemate) | 1279815-93-8[2] |
A summary of the key physicochemical properties is provided in the table below. It is important to note that while some data for the racemate is available, specific experimentally determined properties for the (S)-enantiomer are less commonly reported in public literature.
| Property | Value | Source |
| Molecular Formula | C13H15F3N2O2 | [1] |
| Molecular Weight | 288.27 g/mol | [1] |
| Appearance | Likely a solid or oil | Inferred |
| Purity (typical) | ≥95% | [2] |
| Storage Temperature | 0-8 °C recommended for long-term stability | [3] |
| InChI Key (Racemate) | STXURQFQMWACFK-UHFFFAOYSA-N | [2] |
Enantioselective Synthesis: A Strategic Approach
The synthesis of enantiomerically pure (S)-N-Cbz-3-(trifluoromethyl)piperazine is a critical step in its utilization as a chiral building block. While various methods for the synthesis of chiral piperazines exist, a common and effective strategy involves the construction of the chiral center early in the synthetic sequence, followed by cyclization to form the piperazine ring. A plausible and scientifically sound approach, adapted from established methodologies for similar compounds, is outlined below.[4]
Conceptual Workflow for Enantioselective Synthesis
Caption: Conceptual workflow for the enantioselective synthesis of Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on established chemical transformations for the synthesis of chiral trifluoromethyl-substituted piperazines.[4]
Step 1: Synthesis of a Chiral Diamine Precursor
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Reaction Setup: To a solution of a suitable chiral starting material (e.g., an enantiopure amino alcohol) in an appropriate solvent (e.g., dichloromethane), add a trifluoromethylating agent (e.g., Ruppert-Prakash reagent) and a Lewis acid catalyst at low temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting chiral intermediate by column chromatography.
Step 2: Formation of the Piperazine Ring
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Functional Group Transformation: Convert the terminal hydroxyl group of the chiral intermediate into a good leaving group (e.g., a tosylate or mesylate) or an amine.
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Cyclization: Treat the modified intermediate with a suitable nitrogen source (e.g., ammonia or a protected amine) under basic conditions to facilitate intramolecular cyclization to the piperazine ring.
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Purification: Purify the resulting protected (S)-3-(trifluoromethyl)piperazine by column chromatography or crystallization.
Step 3: N-Carboxylation
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Reaction: To a solution of the purified (S)-3-(trifluoromethyl)piperazine in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), add benzyl chloroformate dropwise at 0 °C.
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Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
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Final Purification: Purify the crude product by column chromatography to yield Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate.
Analytical Characterization and Quality Control
The confirmation of the chemical structure, purity, and enantiomeric excess of Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.
Illustrative Chiral HPLC Method:
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To enable enantioselective separation. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a basic modifier (e.g., diethylamine). | To optimize the resolution and peak shape of the enantiomers. |
| Flow Rate | 0.5 - 1.5 mL/min | To achieve efficient separation within a reasonable timeframe. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | To detect the aromatic benzyl group. |
| Column Temperature | 25-40 °C | To improve peak shape and reproducibility. |
Workflow for Chiral HPLC Analysis:
Caption: A typical workflow for the analysis of enantiomeric excess by chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
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¹H NMR: Will show characteristic signals for the protons of the benzyl group, the piperazine ring, and the chiral center.
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¹³C NMR: Will provide information on the carbon skeleton of the molecule.
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¹⁹F NMR: A single signal will confirm the presence of the CF3 group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule, and the expected [M+H]⁺ ion would be at m/z 289.27.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate scaffold into drug candidates can offer several advantages:
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Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation.
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Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
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Modulation of Basicity: The electron-withdrawing nature of the CF3 group can lower the pKa of the nearby nitrogen atom in the piperazine ring, which can be fine-tuned to optimize drug-receptor interactions and pharmacokinetic properties.
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Increased Binding Affinity: The unique electronic and steric properties of the CF3 group can lead to enhanced binding to target proteins.
This building block is particularly relevant for the development of novel therapeutics targeting the Central Nervous System (CNS) , where the ability to cross the blood-brain barrier is often a prerequisite for efficacy. The piperazine moiety is a common feature in many CNS-active drugs, and the addition of a chiral trifluoromethyl group provides a powerful tool for medicinal chemists to optimize lead compounds.
Conclusion
Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate is a valuable and versatile chiral building block for drug discovery. Its unique combination of a privileged piperazine scaffold and a trifluoromethyl group at a defined stereocenter offers medicinal chemists a powerful tool to design and synthesize novel drug candidates with potentially improved efficacy, safety, and pharmacokinetic profiles. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this important compound. As the demand for enantiomerically pure and structurally complex drug molecules continues to grow, the importance of chiral building blocks like Benzyl (S)-3-(trifluoromethyl)piperazine-1-carboxylate in the pharmaceutical industry is set to increase.
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